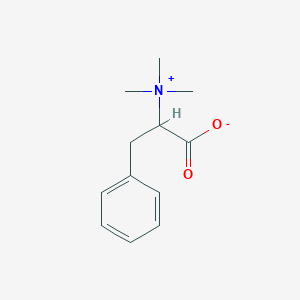
Phenylalanine betaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylalanine betaine is an amino acid betaine derived from phenylalanine. It is a zwitterionic compound, meaning it has both positive and negative charges within the same molecule. This compound is of interest due to its potential biological and chemical properties, which are derived from its parent amino acid, phenylalanine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenylalanine betaine can be synthesized through the reaction of phenylalanine with betaine aldehyde. The reaction typically involves the use of a reducing agent such as sodium borohydride to facilitate the reduction of the aldehyde group to an alcohol, forming the betaine structure.
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological methods, such as the fermentation of genetically engineered microorganisms. These microorganisms can be designed to overproduce phenylalanine, which can then be chemically modified to form this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Phenylalanine betaine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of phenylalanine N-oxide.
Reduction: Formation of phenylalanine alcohol.
Substitution: Formation of halogenated phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
Phenylalanine betaine has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in amino acid metabolism and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including its role in reducing homocysteine levels in the blood.
Wirkmechanismus
Phenylalanine betaine primarily functions as a methyl donor in biological systems. It transfers a methyl group via the enzyme betaine homocysteine methyl transferase, converting homocysteine back into methionine and dimethylglycine. This process helps maintain methionine homeostasis and reduces homocysteine levels, which is beneficial for cardiovascular health .
Vergleich Mit ähnlichen Verbindungen
- Glycine betaine
- Alanine betaine
- Proline betaine
- Tryptophan betaine
Comparison: Phenylalanine betaine is unique due to its phenyl group, which imparts distinct chemical properties compared to other betaines. For example, glycine betaine lacks the aromatic ring, making it less hydrophobic and less reactive in electrophilic aromatic substitution reactions. This compound’s unique structure allows it to participate in a broader range of chemical reactions and potentially offers different biological effects .
Eigenschaften
CAS-Nummer |
125982-49-2 |
|---|---|
Molekularformel |
C12H18NO2+ |
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
[(1S)-1-carboxy-2-phenylethyl]-trimethylazanium |
InChI |
InChI=1S/C12H17NO2/c1-13(2,3)11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/p+1/t11-/m0/s1 |
InChI-Schlüssel |
XTFQIRIHLGODFV-NSHDSACASA-O |
SMILES |
C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)[O-] |
Isomerische SMILES |
C[N+](C)(C)[C@@H](CC1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















